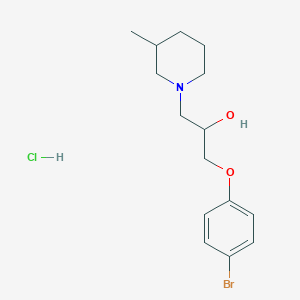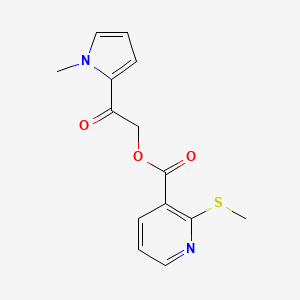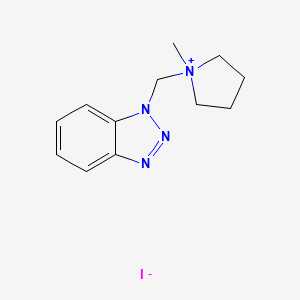
N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, commonly known as DPA-714, is a promising compound in the field of nuclear medicine. It is a selective ligand for the translocator protein (TSPO), which is present in the outer mitochondrial membrane of various cells, including immune cells and glial cells in the brain. The TSPO has been implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. DPA-714 has been extensively studied for its potential applications in imaging and therapy.
Applications De Recherche Scientifique
Molecular Interaction and Binding Analysis
- The compound has been studied for its interaction with the CB1 cannabinoid receptor. It exhibits antagonist activity, and detailed molecular interaction studies have provided insights into its binding mechanisms. This includes conformational analysis and development of pharmacophore models, contributing to a better understanding of receptor-ligand interactions (Shim et al., 2002).
Structure-Activity Relationships
- Research has been conducted to understand the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This work aids in characterizing cannabinoid receptor binding sites and in developing pharmacologically useful probes (Lan et al., 1999).
Synthesis and Evaluation for Pharmacological Properties
- Various analogues of this compound have been synthesized and evaluated for their platelet aggregation inhibitory activity. These studies also include molecular modeling investigations and discussions on the impact of lipophilicity on activity (Youssef et al., 2011).
- Another study focused on the synthesis of a similar compound as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This involved developing a convergent, stereoselective synthesis process, demonstrating its potential in large-scale pharmaceutical applications (Cann et al., 2012).
Pharmacological Studies
- Some research has explored the antiobesity effects of cannabinoid CB1 receptor antagonist treatment in diet-induced obese mice. This study provides insight into the potential of compounds like N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide in treating obesity-related issues (Hildebrandt et al., 2003).
Novel Synthesis Methods and Characterization
- Research has been conducted on scalable and facile synthetic processes for compounds structurally similar to N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide. These studies focus on the development of efficient and practical methods for synthesizing compounds with potential pharmacological applications (Wei et al., 2016).
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O/c1-11-4-5-16(22-21-11)23-6-2-3-12(10-23)17(24)20-15-8-13(18)7-14(19)9-15/h4-5,7-9,12H,2-3,6,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVUJXHSUGESSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B2687267.png)
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2687271.png)
![2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide](/img/structure/B2687272.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2687273.png)
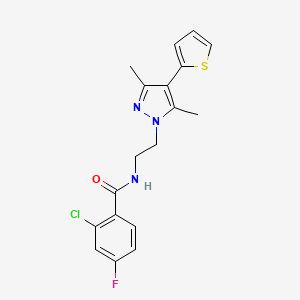

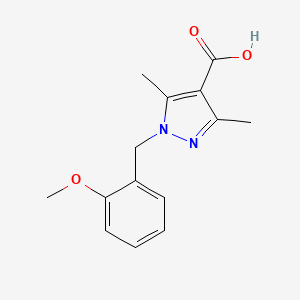
![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2687279.png)

